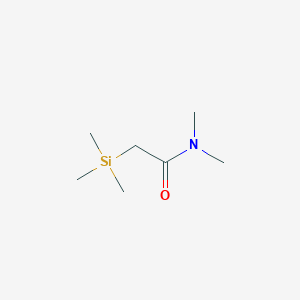
N,N-Dimethyl-2-(trimethylsilyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(trimethylsilyl)acetamide is a useful research compound. Its molecular formula is C7H17NOSi and its molecular weight is 159.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Derivatization Agent
Gas Chromatography (GC) Analysis
DTMSA is primarily used as a derivatizing agent in gas chromatography. It facilitates the conversion of polar functional groups into more volatile trimethylsilyl derivatives, enhancing the detection and separation of compounds during GC analysis. This process is crucial for analyzing complex mixtures such as biological fluids, environmental samples, and food products. The derivatization allows for the analysis of compounds that are otherwise difficult to detect due to their high polarity or low volatility .
Applications in Biological Analysis
In biological contexts, DTMSA is used for the derivatization of amino acids, sugars, and steroids. For instance, it can convert amino acids into their corresponding trimethylsilyl derivatives, which can then be analyzed via GC-MS (Gas Chromatography Mass Spectrometry). This application is particularly valuable in clinical diagnostics and metabolic profiling .
Solvent Properties
DTMSA exhibits excellent solubility for both polar and nonpolar compounds, making it a suitable solvent in various chemical reactions. Its unique properties allow it to dissolve a wide range of substrates, facilitating reactions that require specific solvent environments. This characteristic is particularly useful in organic synthesis where solubility can significantly influence reaction outcomes .
Reagent in Organic Synthesis
Silylation Reactions
DTMSA serves as a reagent in silylation reactions, where it can introduce trimethylsilyl groups into organic molecules. This modification can protect reactive functional groups during synthesis or enhance the stability and volatility of compounds for subsequent analyses . For example, it has been successfully used in the trimethylsilylation of carbohydrates and other biomolecules, allowing for improved characterization through spectroscopic methods like NMR and MS .
Case Studies
Case Study 1: Trimethylsilylation of Carbohydrates
Research has demonstrated that DTMSA can effectively silylate carbohydrates under mild conditions. In one study, the treatment of sugars with DTMSA resulted in high yields of trimethylsilyl derivatives suitable for GC analysis. The derivatives exhibited enhanced volatility and stability compared to their non-silylated counterparts .
Case Study 2: Analysis of Amino Acids
In another application, DTMSA was employed to derivatize amino acids from biological samples. The resulting trimethylsilyl derivatives were analyzed using GC-MS, leading to accurate quantification and identification of amino acids in serum samples. This method proved advantageous for clinical applications where precise amino acid profiling is required .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Gas Chromatography | Derivatization of polar compounds for analysis | Improved volatility and detectability |
| Biological Analysis | Silylation of amino acids and steroids | Enhanced analysis capabilities in clinical settings |
| Organic Synthesis | Reagent for introducing trimethylsilyl groups | Protects reactive groups; improves stability |
| Solvent Properties | Dissolves a wide range of substrates | Facilitates various chemical reactions |
属性
CAS 编号 |
23184-28-3 |
|---|---|
分子式 |
C7H17NOSi |
分子量 |
159.3 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-trimethylsilylacetamide |
InChI |
InChI=1S/C7H17NOSi/c1-8(2)7(9)6-10(3,4)5/h6H2,1-5H3 |
InChI 键 |
XHZOOXCBXCLEGI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C[Si](C)(C)C |
规范 SMILES |
CN(C)C(=O)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















